molecular formula C19H18F2N2O2 B2472664 3-Fluoro-4-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]pyrrolidin-3-yl}oxy)pyridine CAS No. 2380078-99-7

3-Fluoro-4-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]pyrrolidin-3-yl}oxy)pyridine

Cat. No.: B2472664
CAS No.: 2380078-99-7
M. Wt: 344.362
InChI Key: CODVNIIXTLRBAV-UHFFFAOYSA-N
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Description

3-Fluoro-4-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]pyrrolidin-3-yl}oxy)pyridine is a complex organic compound that features a pyridine ring substituted with fluorine and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]pyrrolidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

3-Fluoro-4-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]pyrrolidin-3-yl}oxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]pyrrolidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]pyrrolidin-3-yl}oxy)pyridine is unique due to its specific combination of functional groups and structural features. This uniqueness can lead to distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]-[3-(3-fluoropyridin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2/c20-14-3-1-13(2-4-14)19(7-8-19)18(24)23-10-6-15(12-23)25-17-5-9-22-11-16(17)21/h1-5,9,11,15H,6-8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODVNIIXTLRBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)F)C(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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